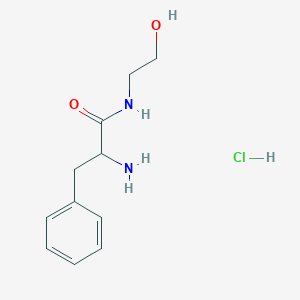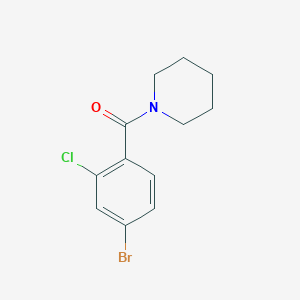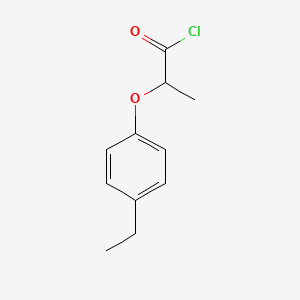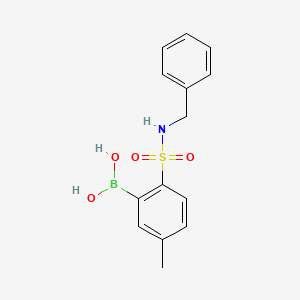![molecular formula C14H10F2O2 B1440899 3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1178450-95-7](/img/structure/B1440899.png)
3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid
描述
Biphenyl compounds are a class of organic compounds which contain two benzene rings connected by a single covalent bond . The compound you mentioned seems to be a derivative of biphenyl with additional functional groups such as carboxylic acid and methyl groups, and also contains fluorine atoms.
Synthesis Analysis
The synthesis of similar compounds often involves processes like Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, the carboxylic acid group can participate in reactions like esterification, amidation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, density, and solubility can be predicted or determined experimentally .科学研究应用
Environmental Degradation and Impact Assessment
Polyfluoroalkyl chemicals, including those related to 3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid, are subjects of environmental concern due to their persistent and toxic profiles. The environmental fate, including microbial degradation pathways and environmental persistence of polyfluoroalkyl substances, sheds light on the critical need for understanding the biodegradability and potential environmental impacts of these chemicals. Studies highlight the environmental biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, emphasizing the role of microbial culture, activated sludge, soil, and sediment in degradation processes. These insights are pivotal for evaluating the environmental fate and effects of precursors and their links to perfluoroalkyl carboxylic and sulfonic acids, which are highly persistent and ubiquitously detected in the environment (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Toxicity
The bioaccumulation potential of perfluorinated acids, including those structurally related to 3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid, has been extensively reviewed. Findings suggest that bioconcentration and bioaccumulation are directly related to the length of the compound's fluorinated carbon chain. Such studies are crucial for understanding the environmental behavior of perfluorinated chemicals and assessing their bioaccumulation potential in comparison with persistent lipophilic compounds. This knowledge directly informs the regulatory criteria and environmental risk assessments of perfluorinated compounds, highlighting the need for further research to characterize the bioaccumulation potential of longer-chain perfluorinated chemicals (Conder et al., 2008).
Alternatives and Environmental Safety
Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, including their potential precursors, is essential for risk assessment and management of these chemicals. This includes identifying over 20 fluorinated substances applied in various industrial sectors and evaluating their environmental releases, persistence, and exposure risks. The review of fluorinated alternatives highlights the unclear safety profile of these substitutes and points out major data gaps that must be addressed to assess their risks meaningfully. Cooperation among industry, regulators, academic scientists, and the public is recommended to generate missing data and ensure the environmental and human safety of these compounds (Wang et al., 2013).
安全和危害
未来方向
属性
IUPAC Name |
2-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-6-9(3-5-12(8)15)10-2-4-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIDWRMRVGPTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681169 | |
| Record name | 3,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
1178450-95-7 | |
| Record name | 3,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)




